
(S)-1-(pyrimidin-4-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(pyrimidin-4-yl)ethanamine is a chiral amine compound featuring a pyrimidine ring. Chiral amines are important in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their biological activity and ability to act as building blocks for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(pyrimidin-4-yl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with pyrimidine derivatives and suitable chiral amine precursors.
Reaction Conditions: Common methods include reductive amination, where a pyrimidine aldehyde or ketone reacts with a chiral amine in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods may involve:
Catalytic Hydrogenation: Using metal catalysts like palladium or platinum to hydrogenate pyrimidine derivatives.
Enzymatic Synthesis: Employing enzymes to achieve high enantioselectivity in the production of the chiral amine.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(pyrimidin-4-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding imines or oximes using oxidizing agents like hydrogen peroxide.
Reduction: Further reduction to secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Imines, oximes.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
(S)-1-(pyrimidin-4-yl)ethanamine has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-1-(pyrimidin-4-yl)ethanamine involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, potentially affecting neurotransmission, enzyme activity, or cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(pyrimidin-4-yl)ethanamine: The enantiomer of (S)-1-(pyrimidin-4-yl)ethanamine, with different biological activity.
1-(pyrimidin-4-yl)propanamine: A similar compound with an additional carbon in the alkyl chain.
2-(pyrimidin-4-yl)ethanamine: A positional isomer with the amine group on a different carbon.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in distinct biological activity and interactions compared to its enantiomer or other similar compounds.
Propriétés
Formule moléculaire |
C6H9N3 |
|---|---|
Poids moléculaire |
123.16 g/mol |
Nom IUPAC |
(1S)-1-pyrimidin-4-ylethanamine |
InChI |
InChI=1S/C6H9N3/c1-5(7)6-2-3-8-4-9-6/h2-5H,7H2,1H3/t5-/m0/s1 |
Clé InChI |
OCZUDXKITNRVEH-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](C1=NC=NC=C1)N |
SMILES canonique |
CC(C1=NC=NC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rel-(4R)-4-((3aS,3'R,3a'S,6S,6'R,7a'S,8aR,9R,10aR)-11-Acetoxy-6'-hydroxy-5,6',9-trimethyl-3-methylene-2,2'-dioxo-3,3a,3a',4,6,6',7',7a',8,9,10,10a-dodecahydro-2H,2'H-spiro[6,8a-methanobenzo[4,5]cyclohepta[1,2-b]furan-7,3'-benzofuran]-5'-yl)pentyl acetate](/img/structure/B13118208.png)
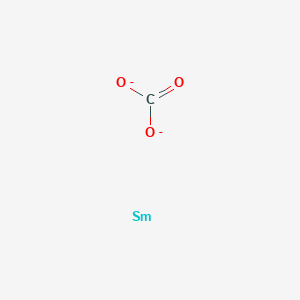
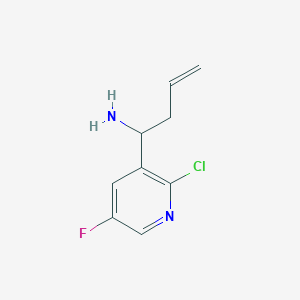
![cis-t-Butyl 1,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(3H)-carboxylate](/img/structure/B13118231.png)
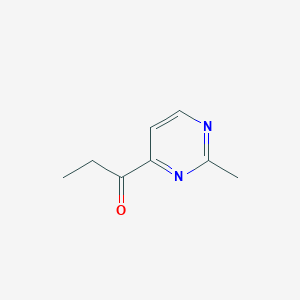
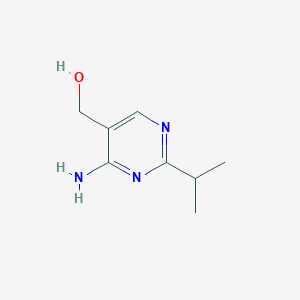
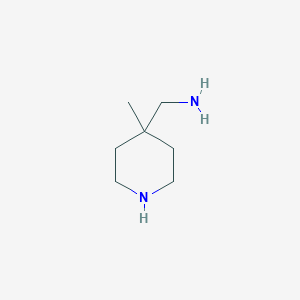
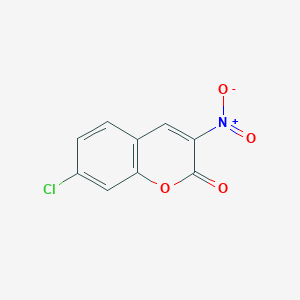
![Spiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2',4(1'H)-dione](/img/structure/B13118259.png)
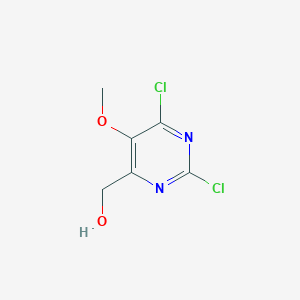
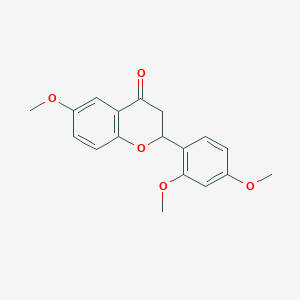
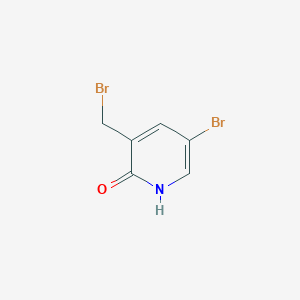
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid](/img/structure/B13118276.png)
![2-(Chloromethyl)-4,5-dimethylbenzo[d]thiazole](/img/structure/B13118286.png)
